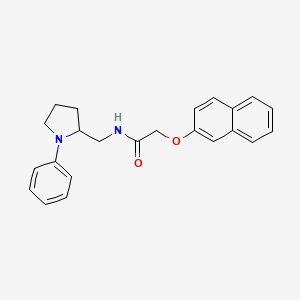

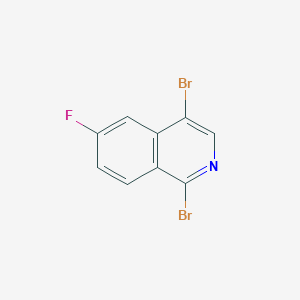

![molecular formula C19H22N4O2 B2680707 6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942008-07-3](/img/structure/B2680707.png)

6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are structurally similar to purines and isomeric to pteridines – compounds that make up nucleic and folic acids .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines usually involves the condensation of aminopyrimidines with various reagents followed by cyclization . For example, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc can lead to pyrimido[4,5-d]pyrimidines . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 can result in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrido[2,3-d]pyrimidine core, which is a bicyclic system containing a pyridine ring fused to a pyrimidine ring . The compound also contains ethyl, dimethyl, and phenethylamino substituents at positions 6, 1,3, and 5 respectively, and two carbonyl groups at positions 2 and 4.Chemical Reactions Analysis

The chemical reactions of “this compound” would likely involve the reactive sites on the molecule, such as the amino group and the carbonyl groups . These sites could undergo various chemical reactions, such as condensation, reduction, or substitution reactions, depending on the conditions and the reagents used.Applications De Recherche Scientifique

Synthesis of Novel Compounds

Researchers have developed methods to synthesize various heterocyclic compounds, including pyrido[2,3-d]pyrimidine derivatives, through reactions involving dimethylaminomethylene components and other active methylene compounds. These synthesis pathways often involve cyclization and substitution reactions to create polyfunctional fused heterocyclic compounds with potential applications in medicinal chemistry and materials science (Hassaneen et al., 2003), (Hirota et al., 1985).

Antibacterial and Antiviral Properties

The derivatives of pyrido[2,3-d]pyrimidine have been explored for their antibacterial and antiviral activities. For instance, some compounds demonstrated promising antiviral activities against Hepatitis A virus and Herpes simplex virus type-1. Moreover, certain derivatives have shown significant antibacterial activities, exceeding those of standard reference drugs, indicating their potential in developing new antimicrobial agents (El-Etrawy et al., 2010), (Shukla et al., 2019).

Photophysical Properties and pH-Sensing Applications

Researchers have designed and synthesized pyrimidine-phthalimide derivatives displaying atypical aggregation-induced emission (AIE) characteristics and positive solvatochromism. These properties are instrumental in developing novel colorimetric pH sensors and logic gates for specific applications, highlighting the compounds' versatility in material science and sensor technology (Yan et al., 2017).

Drug Discovery and Development

The synthesis and structural activity relationship (SAR) studies of pyrido[2,3-d]pyrimidine derivatives have identified key features essential for receptor binding activity, paving the way for their application in treating reproductive diseases and other conditions. This line of research is crucial for discovering new therapeutic agents with improved efficacy and safety profiles (Guo et al., 2003).

Orientations Futures

The future directions for research on “6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” could involve further studies on its synthesis, properties, and potential applications. Given the biological activity of pyrido[2,3-d]pyrimidines, this compound could be of interest in medicinal chemistry .

Propriétés

IUPAC Name |

6-ethyl-1,3-dimethyl-5-(2-phenylethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-4-14-12-21-17-15(18(24)23(3)19(25)22(17)2)16(14)20-11-10-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVKEXZMBAHDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1NCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2680625.png)

![1-[2-(Dimethylamino)ethyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2680629.png)

![1,3-dimethyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2680630.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2680633.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2680636.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2680639.png)

![[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B2680640.png)